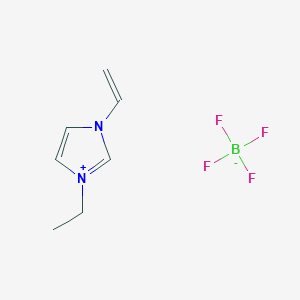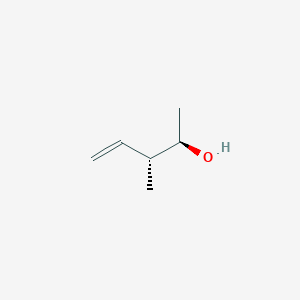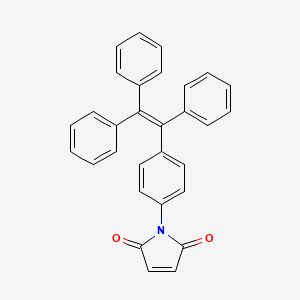![molecular formula C21H24BCl2F4NO B8219317 5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219317.png)
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups, dichlorophenyl groups, and a benzo[d]oxazol-3-ium core, making it a subject of interest in organic chemistry and material science.
準備方法
The synthesis of 5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the benzo[d]oxazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of tert-butyl groups: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the dichlorophenyl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using appropriate dichlorophenyl precursors.
Formation of the tetrafluoroborate salt: The final step involves the reaction of the benzo[d]oxazol-3-ium compound with tetrafluoroboric acid or a tetrafluoroborate salt to yield the desired product
化学反応の分析
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures
科学的研究の応用
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
類似化合物との比較
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate can be compared with other similar compounds, such as:
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: This compound has a phenyl group instead of a dichlorophenyl group, which may affect its reactivity and applications.
5,7-Di-tert-butyl-3-(4-(trifluoromethyl)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate: The presence of a trifluoromethyl group can influence the compound’s electronic properties and reactivity.
5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate: The dimethyl groups can alter the compound’s steric and electronic characteristics
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
特性
IUPAC Name |
5,7-ditert-butyl-3-(3,4-dichlorophenyl)-1,3-benzoxazol-3-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2NO.BF4/c1-20(2,3)13-9-15(21(4,5)6)19-18(10-13)24(12-25-19)14-7-8-16(22)17(23)11-14;2-1(3,4)5/h7-12H,1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKHIOVKZFVXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC(=C(C=C3)Cl)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BCl2F4NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-](/img/structure/B8219260.png)





![5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219306.png)
![5,7-Di-tert-butyl-3-(3-fluorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219310.png)
![5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219324.png)
![5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219329.png)


